N-cyclooctyl-2-(methylamino)benzamide
Description
N-cyclooctyl-2-(methylamino)benzamide is a benzamide derivative characterized by a cyclooctyl group attached to the benzamide nitrogen and a methylamino substituent at the 2-position of the aromatic ring. The compound’s structure positions it within a broader class of benzamides studied for diverse pharmacological activities, including neuroleptic and opioid effects .
Properties
CAS No. |
712299-75-7 |
|---|---|
Molecular Formula |
C16H24N2O |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
N-cyclooctyl-2-(methylamino)benzamide |
InChI |
InChI=1S/C16H24N2O/c1-17-15-12-8-7-11-14(15)16(19)18-13-9-5-3-2-4-6-10-13/h7-8,11-13,17H,2-6,9-10H2,1H3,(H,18,19) |
InChI Key |
NVZBIYPEWYBIGE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)NC2CCCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-2-(methylamino)benzamide typically involves the following steps:
Benzamide Formation: The starting material, benzoyl chloride, reacts with methylamine to form benzamide.
Cyclooctylation: The benzamide is then reacted with cyclooctylamine under suitable conditions to introduce the cyclooctyl group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The reaction is monitored using advanced analytical techniques to maintain product quality.
Chemical Reactions Analysis
Types of Reactions: N-cyclooctyl-2-(methylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Primary amines or alcohols.
Substitution Products: Amides or halogenated derivatives.
Scientific Research Applications
Chemistry: N-cyclooctyl-2-(methylamino)benzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the manufacturing of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-cyclooctyl-2-(methylamino)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The substituents on the benzamide core significantly influence molecular weight, solubility, and bioavailability. Key analogs include:
*Estimated based on homologs.
- Cycloalkyl Size: Larger cycloalkyl groups (e.g., cyclooctyl vs.
- Pharmacological Implications: The trans-cyclohexyl configuration in U-47700 confers potent μ-opioid receptor agonism, whereas neuroleptic benzamides (e.g., cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide) rely on aromatic and heterocyclic substituents for dopamine receptor antagonism .
Pharmacological Activities
Neuroleptic Effects
- Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide: Exhibits dopamine D₂ receptor antagonism, validated in preclinical models for schizophrenia .
- Amisulpride/Tiapride : Benzamide derivatives with sulfonyl groups show preferential binding to dopaminergic pathways, contrasting with the cycloalkyl variants .
Opioid Activity
Physicochemical and Analytical Challenges
- Differentiation : Structural similarities among benzamide derivatives complicate analytical identification. Techniques like GC-MS and LC-QTOF are essential for distinguishing analogs .
- Toxicity: Limited data exist for this compound, but U-47700’s toxicity underscores the need for rigorous safety profiling of cycloalkyl benzamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
